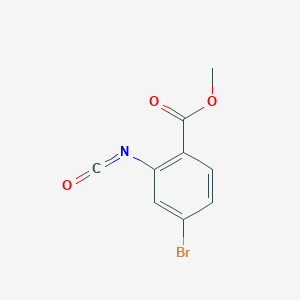

Methyl4-bromo-2-isocyanatobenzoate

Description

Overview of Aryl Isocyanate Chemistry in Contemporary Organic Synthesis

Aryl isocyanates are a class of organic compounds characterized by the isocyanate functional group (–N=C=O) attached to an aromatic ring. The isocyanate group is a powerful electrophile, making these compounds highly reactive towards a wide range of nucleophiles, including alcohols, amines, and water. nih.govwikipedia.org This reactivity is fundamental to their extensive use in the synthesis of a diverse array of important organic molecules and polymers.

The electrophilicity of the isocyanate carbon is enhanced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, as well as by resonance delocalization with the aromatic ring. rsc.org Electron-withdrawing substituents on the aryl ring further increase the reactivity of the isocyanate group, while electron-donating groups decrease it. rsc.org

The reactions of aryl isocyanates are central to the production of polyurethanes, which are formed through the reaction of diisocyanates with polyols. wikipedia.org Beyond polymer science, aryl isocyanates are invaluable reagents in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. They readily react with:

Alcohols to form carbamates (urethanes). wikipedia.org

Amines to form ureas. wikipedia.org

Water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.org

The generation of aryl isocyanates is typically achieved through the phosgenation of anilines, a process that involves reacting the primary amine with phosgene (B1210022) (COCl₂) or a safer alternative like triphosgene. nih.govwikipedia.org Other methods include the Curtius, Hofmann, and Lossen rearrangements. wikipedia.org

Contextualizing Methyl 4-bromo-2-isocyanatobenzoate within the Landscape of Functionalized Benzoate (B1203000) and Isocyanate Compounds

Methyl 4-bromo-2-isocyanatobenzoate (C₉H₆BrNO₃) is a trifunctional molecule that incorporates an isocyanate group, a bromine atom, and a methyl ester moiety on a benzene (B151609) ring. uni.lu This combination of functional groups makes it a potentially versatile building block in organic synthesis.

The benzoate ester portion of the molecule is a common structural motif in natural products and pharmaceuticals. chemicalbook.com The methyl ester can be susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can then participate in a variety of other chemical transformations. researchgate.net

The bromine atom on the aromatic ring is a particularly useful handle for further synthetic modifications. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. acs.orgdicp.ac.cn

The isocyanate group, as previously discussed, is a highly reactive electrophile. Its position ortho to the methyl ester group may influence its reactivity due to steric and electronic effects.

Significance of Orthogonal Reactivity Pertaining to the Isocyanate, Bromo, and Methyl Ester Moieties

The synthetic utility of a polyfunctional molecule like Methyl 4-bromo-2-isocyanatobenzoate is largely dependent on the ability to selectively react one functional group in the presence of the others. This concept is known as orthogonal reactivity. jocpr.comresearchgate.net The differential reactivity of the isocyanate, bromo, and methyl ester groups allows for a stepwise and controlled elaboration of the molecular scaffold.

The isocyanate group is the most electrophilic and will readily react with a wide range of nucleophiles under mild conditions. wikipedia.org For instance, it can react with an alcohol or an amine to form a carbamate (B1207046) or urea (B33335), respectively, while the bromo and methyl ester groups remain untouched under these conditions.

The bromo group can be selectively functionalized through palladium-catalyzed cross-coupling reactions. acs.org These reactions typically require a palladium catalyst, a ligand, and a base, and are performed at elevated temperatures. Under these conditions, the isocyanate group would likely react with any nucleophilic species present, including the solvent or the base, if not chosen carefully. Therefore, it is often strategic to perform the isocyanate reaction first or to choose coupling partners and conditions that are compatible with the isocyanate functionality.

The methyl ester is the most stable of the three functional groups and generally requires more forcing conditions for its transformation, such as strong acid or base for hydrolysis. researchgate.net It is conceivable to perform a selective hydrolysis of the ester in the presence of the bromo group. However, the high reactivity of the isocyanate group means that it would likely not survive the conditions required for ester hydrolysis.

Therefore, a likely synthetic strategy utilizing Methyl 4-bromo-2-isocyanatobenzoate would involve:

Reaction of the isocyanate group with a nucleophile.

Subsequent palladium-catalyzed cross-coupling at the bromo position.

Finally, transformation of the methyl ester, if desired.

This orthogonal reactivity allows for the construction of complex molecular architectures from a single, versatile starting material.

Physicochemical Properties of Methyl 4-bromo-2-isocyanatobenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₃ | uni.lu |

| Molecular Weight | 256.05 g/mol | uni.lu |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)N=C=O | uni.lu |

| InChI | InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3 | uni.lu |

| CAS Number | 1312446-90-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO3 |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

methyl 4-bromo-2-isocyanatobenzoate |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3 |

InChI Key |

HNHNZSIVFIAXDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromo 2 Isocyanatobenzoate

Precursor Synthesis and Functional Group Interconversions

The assembly of the core structure of Methyl 4-bromo-2-isocyanatobenzoate requires careful strategic planning regarding the introduction of the three distinct functional groups—the methyl ester, the bromine atom, and the amine (the isocyanate precursor)—onto the benzene (B151609) ring. The order of these transformations is critical to ensure correct regiochemistry and high yields. A common and logical synthetic route commences with a substituted benzoic acid or aniline, followed by sequential functional group additions and modifications.

Strategies for Ortho-Substituted Aniline Precursors

The primary precursor for the target isocyanate is methyl 4-bromo-2-aminobenzoate. A prevalent strategy for its synthesis involves the reduction of the corresponding nitro compound, methyl 4-bromo-2-nitrobenzoate. The synthesis of this nitro-aromatic precursor typically starts from 4-bromo-2-nitrobenzoic acid. nbinno.com The nitro group at the ortho position to the carboxylic acid can be reduced to an amine using various established methods.

Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another effective method is chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). These methods are generally high-yielding and tolerate the presence of both the ester and the bromo functional groups.

An alternative approach involves the copper-catalyzed amination of 2,4-dibromobenzoic acid derivatives. This method allows for the regioselective replacement of the bromine atom adjacent to the carboxylic acid, although it requires careful control of reaction conditions to achieve the desired selectivity. organic-chemistry.org

Esterification Pathways for Benzoic Acid Derivatives

The methyl ester group is typically introduced through the esterification of the corresponding carboxylic acid, such as 4-bromo-2-nitrobenzoic acid or 4-bromo-2-aminobenzoic acid.

Fischer-Speier Esterification : This is the most common method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sciencemadness.orggoogle.com The reaction is driven to completion by removing the water formed, often by using a large excess of the alcohol. This method is cost-effective and suitable for large-scale synthesis. google.com

Reaction with Alkyl Halides : The carboxylate salt of the benzoic acid, formed by reaction with a base like potassium carbonate (K₂CO₃), can be reacted with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a suitable solvent like dimethylformamide (DMF) or acetone.

Uronium-Based Coupling Agents : For milder conditions, particularly with sensitive substrates, coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to facilitate esterification in the presence of an organic base. researchgate.net

The table below summarizes common conditions for the esterification of substituted benzoic acids.

| Method | Reagents | Catalyst/Base | Solvent | Temperature | Typical Yield |

| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | >90% |

| Alkyl Halide | Methyl Iodide | K₂CO₃ | DMF | Room Temp to 60°C | 80-95% |

| Coupling Agent | Methanol, TBTU | Organic Base (e.g., DIPEA) | Dichloromethane | Room Temp | >90% |

Introduction of the Bromine Substituent at the Para Position

The regioselective introduction of a bromine atom at the para position relative to the carboxyl group is a crucial step. The directing effects of the substituents on the aromatic ring dictate the outcome of electrophilic bromination.

Bromination of an Acetanilide Derivative : A highly effective strategy begins with protecting the amino group of a 2-aminobenzoic acid derivative as an acetanilide. The acetamido group is a strong ortho-, para-director and is less activating than a free amino group, which helps to prevent over-bromination and oxidation. Bromination of methyl 2-acetamidobenzoate with a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid will preferentially yield the para-brominated product. google.comgoogle.com The protecting acetyl group can then be removed by acid or base hydrolysis to reveal the amine.

Directed C-H Bromination : Recent advances in catalysis have enabled the directed bromination of C-H bonds. Palladium-catalyzed meta-C-H bromination of benzoic acid derivatives using specific ligands and brominating agents like N-bromophthalimide (NBP) can be employed, although achieving the desired para-selectivity relative to a different ortho-substituent requires careful substrate and catalyst design. nih.govrsc.orgrsc.org

Synthesis from Pre-brominated Starting Materials : An alternative and often more straightforward approach is to start with a commercially available precursor that already contains the bromine atom in the correct position, such as 4-bromo-2-nitrotoluene, which can then be oxidized to 4-bromo-2-nitrobenzoic acid.

Formation of the Isocyanate Functional Group

The conversion of the amino group of methyl 4-bromo-2-aminobenzoate to an isocyanate is the final and key transformation. This can be accomplished through several distinct methodologies.

Aminocarbonylation Methods Utilizing Phosgene (B1210022) and Phosgene Equivalents

The reaction of an amine with phosgene (COCl₂) is the traditional and most direct method for isocyanate synthesis. However, due to the extreme toxicity of phosgene gas, safer solid or liquid phosgene equivalents are now commonly used, especially in laboratory settings.

Triphosgene : Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a crystalline solid that serves as a convenient and safer substitute for phosgene. nih.gov In a typical procedure, the aniline precursor (methyl 4-bromo-2-aminobenzoate) is treated with triphosgene (approximately 0.33-0.5 equivalents) in an inert solvent like dichloromethane (DCM) or toluene. orgsyn.orgrsc.org The reaction can be performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. tandfonline.com However, base-free conditions have also been shown to be effective, simplifying workup. tandfonline.com

The table below compares key aspects of using phosgene versus triphosgene.

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

| Physical State | Toxic Gas | Crystalline Solid |

| Handling | Requires specialized equipment | Easier and safer to handle/weigh |

| Stoichiometry | 1 equivalent | ~0.34 equivalents (releases 3 eq. phosgene) |

| Reaction Conditions | Typically low temperatures | Often performed at room temperature or reflux |

| Byproducts | HCl | HCl |

Rearrangement Reactions

Phosgene-free methods involving molecular rearrangements provide alternative pathways to isocyanates. These reactions are valued for their operational simplicity and avoidance of highly toxic reagents.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. wikipedia.org To synthesize the target molecule via this route, one would start with 4-bromo-2-aminobenzoic acid. The amino group would be converted into a different functionality to allow for the formation of a carboxylic acid at the ortho position, which is then converted to the acyl azide. A more direct, albeit different, precursor would be a derivative of phthalic acid. The key transformation is the heating of the acyl azide, which rearranges with complete retention of stereochemistry to yield the isocyanate. nih.govchemistrysteps.com

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. chemistrysteps.comchemistrywithwiley.com The reaction is initiated by treating the primary amide with bromine or another halogenating agent in the presence of a strong base (e.g., NaOH). wikipedia.org While this reaction typically continues with the hydrolysis of the isocyanate to an amine, the isocyanate intermediate can be trapped or isolated under anhydrous conditions. rsc.org For the synthesis of methyl 4-bromo-2-isocyanatobenzoate, this method is less direct as it involves the loss of a carbon atom.

Lossen Rearrangement : The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orglscollege.ac.in The process is typically initiated by activating the hydroxamic acid via O-acylation or O-sulfonylation, followed by treatment with a base. researchgate.net Recent developments have shown that the rearrangement can also proceed directly from free hydroxamic acids under certain conditions, such as promotion by nitriles. rsc.orgacs.org The starting hydroxamic acid would be prepared from the corresponding carboxylic acid derivative.

Non-Phosgene Routes for Isocyanate Synthesis

Traditional methods for isocyanate production often involve the use of highly toxic phosgene. nih.govgoogle.com Consequently, the development of safer, non-phosgene routes has been a major focus in organic synthesis. For a laboratory-scale synthesis of Methyl 4-bromo-2-isocyanatobenzoate, several established rearrangement reactions serve as viable alternatives. researchgate.net

One of the most prominent non-phosgene methods is the Curtius rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org For the synthesis of Methyl 4-bromo-2-isocyanatobenzoate, the precursor would be methyl 4-bromo-2-(azidocarbonyl)benzoate. This acyl azide can be prepared from the corresponding carboxylic acid, 4-bromo-2-(methoxycarbonyl)benzoic acid, by converting it to an acyl chloride followed by reaction with an azide salt, such as sodium azide. organic-chemistry.org The Curtius rearrangement is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecules. nih.gov

Another classical non-phosgene method is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. researchgate.netwikipedia.org To apply this to the synthesis of Methyl 4-bromo-2-isocyanatobenzoate, the starting material would be 4-bromo-2-carbamoylbenzoate methyl ester. This amide, when treated with bromine and a strong base like sodium hydroxide (B78521), forms an N-bromoamide intermediate that rearranges to the target isocyanate. wikipedia.org The isocyanate can be trapped or isolated, depending on the reaction conditions. wikipedia.org

The Lossen rearrangement is a related reaction that converts a hydroxamic acid to an isocyanate. researchgate.net Other modern non-phosgene approaches include the catalytic carbonylation of nitro compounds or the reaction of amines with dimethyl carbonate, which serve as precursors to carbamates that can then be thermally decomposed to isocyanates. nih.govresearchgate.net

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and purity of the synthesized Methyl 4-bromo-2-isocyanatobenzoate are highly dependent on the careful optimization of reaction parameters and the use of appropriate isolation and purification techniques.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature at which the reaction is conducted are critical factors in isocyanate synthesis. For the Curtius rearrangement, the decomposition of the acyl azide is typically carried out by heating in an inert solvent. The ideal solvent should be able to dissolve the acyl azide and have a boiling point that allows for the thermal rearrangement to occur at a reasonable rate without degrading the product.

Table 1: Influence of Solvent and Temperature on the Curtius Rearrangement

| Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Notes |

| Toluene | 80-90 | 2-4 | High | Good solubility of azide, allows for controlled reaction. |

| Dioxane | 90-100 | 2-3 | High | Higher boiling point, may speed up reaction. |

| Chloroform | 60 | 6-8 | Moderate | Lower temperature requires longer reaction time. |

| Acetonitrile (B52724) | 70-80 | 3-5 | Moderate to High | Polarity may influence side reactions. beilstein-journals.org |

This table presents illustrative data based on typical conditions for the Curtius rearrangement of aromatic acyl azides.

In the case of the Hofmann rearrangement, the reaction is often performed in an aqueous or alcoholic solution with a strong base. researchgate.net If the isocyanate is the desired product, care must be taken to use anhydrous conditions to prevent its hydrolysis to the corresponding amine. wikipedia.org

Catalyst Screening and Performance in Isocyanate Formation

While the classical Curtius and Hofmann rearrangements are generally uncatalyzed, modern advancements have introduced catalytic systems for other non-phosgene routes. For instance, the synthesis of isocyanates via the carbonylation of nitroaromatics heavily relies on transition metal catalysts. nih.gov Although not a rearrangement, this catalytic approach is a significant non-phosgene pathway.

Research has also shown that the Curtius rearrangement can be catalyzed by Lewis acids, such as boron trifluoride, which can lower the required decomposition temperature and potentially increase the yield of the isocyanate. wikipedia.org For other non-phosgene methods, such as those involving dimethyl carbonate, a variety of catalysts have been explored. researchgate.net

Table 2: Potential Catalysts for Non-Phosgene Isocyanate Synthesis

| Catalyst Type | Example Catalyst | Applicable Route | Potential Advantage |

| Lewis Acid | Boron trifluoride (BF₃) | Curtius Rearrangement | Lower reaction temperature, improved yield. wikipedia.org |

| Transition Metal | Palladium or Rhodium complexes | Reductive Carbonylation | Direct conversion from nitro compounds. acs.org |

| Solid Base | Lead compounds (e.g., PbO) | From Dimethyl Carbonate | High catalytic activity for carbamate (B1207046) formation. researchgate.net |

| Organocatalyst | Propylphosphonic Anhydride (T3P®) | One-pot Curtius Rearrangement | Mild reaction conditions. organic-chemistry.org |

This table provides examples of catalyst types that are generally applicable to non-phosgene isocyanate synthesis and are not specific to "Methyl 4-bromo-2-isocyanatobenzoate" unless cited.

Advanced Purification Methodologies for Enhanced Purity

The purification of isocyanates is crucial as they are highly reactive and can undergo side reactions, such as dimerization, trimerization, or reaction with moisture. nih.gov For a compound like Methyl 4-bromo-2-isocyanatobenzoate, which is expected to be a liquid or a low-melting solid, distillation under reduced pressure is a common and effective purification method. google.com This technique allows for the separation of the isocyanate from less volatile impurities at a lower temperature, minimizing thermal degradation. google.com

If the product is a solid, recrystallization from a suitable inert solvent can be employed. The choice of solvent is critical; it should dissolve the isocyanate at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution.

For laboratory-scale purification where high purity is required, column chromatography on silica gel can be used. However, this method requires careful selection of an inert eluent system, as the silica gel surface can potentially catalyze the polymerization of the isocyanate.

Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of Methyl 4-bromo-2-isocyanatobenzoate from a bench-scale to a larger laboratory production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

One of the primary safety concerns, particularly with the Curtius rearrangement, is the use of acyl azides, which can be explosive. ucd.ie For a safer scale-up, a one-pot procedure where the acyl azide is generated and rearranged in situ without isolation is highly preferable. nih.gov Continuous flow chemistry is an increasingly adopted technology that can mitigate the risks associated with hazardous intermediates by handling only small amounts at any given time. ucd.ie

In the Hofmann rearrangement, the reaction can be highly exothermic, and efficient temperature control is necessary during scale-up to prevent runaway reactions. acs.org The use of halogenating agents like bromine also requires appropriate handling and safety measures. researchgate.net

From a process perspective, ensuring efficient mixing becomes more critical at a larger scale to maintain consistent reaction conditions and avoid localized overheating or concentration gradients. The choice of reaction vessel and stirring apparatus should be made accordingly. Furthermore, the work-up and purification procedures must be scalable. For instance, moving from column chromatography to distillation or crystallization is often necessary for handling larger quantities of material.

Chemical Reactivity and Mechanistic Studies of Methyl 4 Bromo 2 Isocyanatobenzoate

Reactions Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the cumulative double bonds allow it to participate in various cycloaddition reactions. The electronic properties of the phenyl ring, substituted with an electron-withdrawing bromo group and a methoxycarbonyl group, further influence the reactivity of the isocyanate.

The isocyanate functionality readily undergoes cycloaddition reactions, providing pathways to complex heterocyclic structures. These reactions can be categorized based on the number of atoms contributed by the isocyanate to the newly formed ring.

The cyclotrimerization of isocyanates is a well-established process that yields highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. This reaction is of significant industrial importance for the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability. nih.govacs.org While specific kinetic studies on methyl 4-bromo-2-isocyanatobenzoate are not extensively documented, the general mechanism and catalysis for aromatic isocyanates are well understood and applicable.

The cyclotrimerization is typically catalyzed by a variety of substances, including carboxylates (like potassium acetate), metal alkoxides, and tertiary amines. nih.govresearchgate.net Recent studies have elucidated the role of carboxylate anions, such as acetate (B1210297), in the catalysis of aromatic isocyanate trimerization. nih.govacs.org It has been shown that the carboxylate acts as a precatalyst. The initial step involves the nucleophilic addition of the acetate anion to the isocyanate carbon, forming a reactive intermediate. acs.org This intermediate then reacts with two more isocyanate molecules. An intramolecular rearrangement and decarboxylation follow, leading to the formation of a deprotonated amide species. This newly formed amide is a potent nucleophile and the true active catalyst that drives the nucleophilic anionic trimerization to form the isocyanurate ring. nih.govacs.org

Table 1: Common Catalyst Systems for Isocyanate Cyclotrimerization

| Catalyst Type | Example(s) | Mechanistic Role |

| Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | Precatalyst, forms active deprotonated amide species. nih.govacs.org |

| Thiol-containing Carboxylates | Dipotassium salt of thiosalicylic acid | Forms catalyst with high activity even at low temperatures. google.com |

| Tertiary Amines | N-methylmorpholine | Basic catalyst promoting nucleophilic attack. researchgate.net |

| Organometallic Compounds | Tin(II) octoate | Lewis acid catalysis (less common for trimerization). |

This table presents general catalyst systems for aromatic isocyanates.

Methyl 4-bromo-2-isocyanatobenzoate is an excellent precursor for the synthesis of fused heterocyclic systems. The isocyanate group can react with dinucleophiles or undergo intramolecular cyclization after an initial intermolecular reaction to build complex scaffolds.

3H-Quinazolin-4-ones: The quinazolinone core is a privileged scaffold in medicinal chemistry. researchgate.net The synthesis of 3H-quinazolin-4-ones can be achieved through the reaction of an isocyanate with a 2-aminobenzamide (B116534) or related anthranilic acid derivatives. In a plausible pathway, the reaction of methyl 4-bromo-2-isocyanatobenzoate with 2-aminobenzamide would initially form a urea (B33335) derivative. Subsequent intramolecular cyclization, driven by the elimination of methanol (B129727), would yield the quinazolin-4-one ring system. nih.govresearchgate.net Alternative methods often start from anthranilic acids, which can be converted in situ to species that react analogously to isocyanates. researchgate.netrsc.org

Benzimidazo[2,1-b]quinazolin-12(5H)-ones: This complex heterocyclic system can be constructed using isocyanates as key building blocks. One synthetic strategy involves the reaction of an isocyanate with a 2-aminobenzimidazole (B67599) derivative. For instance, reacting methyl 4-bromo-2-isocyanatobenzoate with o-phenylenediamine (B120857) could first lead to the formation of a 2-aminobenzimidazole intermediate in situ, which could then participate in further reactions. researchgate.net More direct routes involve the condensation of pre-formed 2-substituted benzimidazoles with isocyanates. nih.gov The reaction likely proceeds via nucleophilic attack of an amine from the benzimidazole (B57391) precursor onto the isocyanate carbon, followed by an intramolecular cyclization and condensation to form the fused ring system.

Isocyanates can act as dienophiles or participate in formal cycloaddition reactions with various unsaturated partners. These reactions provide access to a range of heterocyclic structures. Although specific examples involving methyl 4-bromo-2-isocyanatobenzoate are sparse, the reactivity can be inferred from studies on other isocyanates.

For example, isocyanates are known to undergo formal [4+2] cycloaddition (Diels-Alder) reactions with dienes. rsc.org The electron-deficient nature of the C=N bond in the isocyanate group allows it to react with electron-rich dienes. Furthermore, organocatalytic formal [4+2] cycloadditions between ortho-quinone methides and isocyanates have been developed to construct chroman derivatives, highlighting the versatility of isocyanates in cycloaddition cascades.

The most fundamental reaction of isocyanates is the nucleophilic addition to the central carbon atom of the -N=C=O group. This reaction is facile with a wide variety of nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.

The reaction of isocyanates with primary or secondary amines is a rapid and generally quantitative reaction that produces substituted ureas. nih.gov This reaction is a cornerstone of polyurethane and polyurea chemistry and is widely used in organic synthesis to link molecular fragments. nih.govorganic-chemistry.org

The reaction of methyl 4-bromo-2-isocyanatobenzoate with an amine proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic isocyanate carbon. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The reaction is typically fast and does not require a catalyst. nih.gov The presence of both an electron-withdrawing bromine atom and a methoxycarbonyl group on the aromatic ring of methyl 4-bromo-2-isocyanatobenzoate is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate with amines.

This reaction provides a straightforward method for generating a library of functionalized urea derivatives by varying the amine component.

Table 2: Representative Urea Derivatives from Methyl 4-bromo-2-isocyanatobenzoate and Various Amines

| Amine Reactant | Product Name | Potential Application Area |

| Aniline | Methyl 4-bromo-2-(3-phenylureido)benzoate | Organic Synthesis Intermediate |

| Benzylamine | Methyl 4-bromo-2-(3-benzylureido)benzoate | Medicinal Chemistry Scaffold |

| Piperidine | Methyl 4-bromo-2-(piperidine-1-carboxamido)benzoate | Agrochemical Research |

| 4-Fluoroaniline | Methyl 4-bromo-2-(3-(4-fluorophenyl)ureido)benzoate | Materials Science |

This table illustrates the potential products from the reaction of methyl 4-bromo-2-isocyanatobenzoate with selected amines.

Nucleophilic Additions to the Isocyanate Carbon

Generation of Carbamates with Alcohols

The reaction of isocyanates with alcohols to produce carbamates is a cornerstone of urethane (B1682113) chemistry. mdpi.comwikipedia.org For Methyl 4-bromo-2-isocyanatobenzoate, the isocyanate group (-N=C=O) serves as an electrophilic site, readily attacked by the nucleophilic hydroxyl group of an alcohol. This addition reaction proceeds without the formation of any byproducts, making it a highly efficient method for synthesizing substituted carbamates. wikipedia.org

The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the nitrogen atom, resulting in the formation of the carbamate (B1207046) linkage. The reaction can be represented as follows:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

In the context of Methyl 4-bromo-2-isocyanatobenzoate, the reaction with a generic alcohol (R'-OH) would yield a methyl N-(4-bromo-2-(alkoxycarbonyl)phenyl)carbamate. The reactivity of the isocyanate group is influenced by the electronic properties of the substituents on the aromatic ring. The presence of the electron-withdrawing bromo and methyl ester groups can affect the electrophilicity of the isocyanate carbon.

Various methods have been developed for the synthesis of methyl carbamates from amides, which proceed through an isocyanate intermediate. nih.govresearchgate.net For instance, a modified Hofmann rearrangement using reagents like N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol can convert a primary amide to the corresponding methyl carbamate. nih.gov This underscores the isocyanate as a key intermediate in carbamate synthesis.

Table 1: Examples of Carbamate Formation from Isocyanates and Alcohols

| Isocyanate Reactant | Alcohol Reactant | Product | Reference |

|---|---|---|---|

| Phenyl Isocyanate | Methanol | Methyl N-phenylcarbamate | nih.gov |

| Toluene Diisocyanate (TDI) | Polyol | Polyurethane | wikipedia.org |

| p-Methoxybenzamide (forms isocyanate in situ) | Methanol | Methyl N-(p-methoxyphenyl)carbamate | nih.gov |

| Aniline (forms isocyanate in situ with CO2) | Alkyl Halide | Alkyl Carbamate | youtube.com |

Reactivity with Water and Subsequent Decarboxylation Pathways

Isocyanates, including Methyl 4-bromo-2-isocyanatobenzoate, exhibit significant reactivity towards water. mdpi.com The initial reaction involves the nucleophilic attack of water on the isocyanate group to form an unstable carbamic acid intermediate. This intermediate then readily undergoes decarboxylation to yield a primary amine and carbon dioxide gas. mdpi.comlibretexts.org

Formation of Carbamic Acid: R-N=C=O + H₂O → [R-NH-COOH]

Decarboxylation: [R-NH-COOH] → R-NH₂ + CO₂

This reaction pathway is fundamental in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. mdpi.com In the case of Methyl 4-bromo-2-isocyanatobenzoate, the product of this reaction would be Methyl 2-amino-4-bromobenzoate.

The thermal decomposition of carbamates can also be a route to generate isocyanates, which is essentially the reverse of the formation reaction. However, under certain conditions, carbamates can also undergo decarboxylation, providing an alternative non-isocyanate pathway to urethanes. rsc.org This process typically involves heating carbamate monomers, which can eliminate to form a carbamic acid that subsequently decarboxylates. rsc.org

Reduction Chemistry of the Isocyanate Moiety

The isocyanate group is susceptible to reduction, which can proceed through various mechanisms depending on the reducing agent and reaction conditions.

One-Electron Reduction Leading to Anion Radical Species

The one-electron reduction of aryl isocyanates, such as Methyl 4-bromo-2-isocyanatobenzoate, can lead to the formation of anion radical species. acs.orgnih.gov Studies have shown that the reduction of aryl isocyanates with alkali metals results in the rapid formation of a triaryl isocyanurate anion radical. acs.org This process is initiated by the transfer of a single electron to the isocyanate, which then rapidly trimerizes.

The initial step is the formation of the isocyanate anion radical: Ar-N=C=O + e⁻ → [Ar-N=C=O]•⁻

This highly reactive species then undergoes an electron-initiated cycloaddition with two neutral isocyanate molecules to form the more stable isocyanurate anion radical. nih.gov Electron spin density in these resulting anion radicals is primarily localized within the π system of a single carbonyl group in the isocyanurate ring. acs.org Further reduction can lead to the fragmentation of the isocyanurate ring. acs.org

Influence of Alkali Metals and Solvent Polarity on Reduction Outcomes

The choice of alkali metal and the polarity of the solvent play a crucial role in the outcome of isocyanate reduction reactions. acs.org Potassium metal is often used for these reductions, and the reaction can be conducted in solvents like tetrahydrofuran (B95107) (THF) with the aid of a crown ether (e.g., 18-crown-6) to solvate the potassium cation, or in highly polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA). acs.org

The stability of the resulting radical species and the reaction pathway can be influenced by the solvent's ability to solvate the metal cation. nih.gov While not directly on reduction, studies on other isocyanate reactions show that solvent polarity significantly affects reaction rates. For instance, the reaction of isocyanates with alcohols is accelerated in more polar solvents. organic-chemistry.orgorganic-chemistry.org This is attributed to the polarization of the reacting bonds by the solvent. In reductive processes, the solvent can influence the stability of the intermediate anion radicals and the course of subsequent reactions. For example, in a cobalt-catalyzed reductive coupling, the solvent choice was critical, with 1,4-dioxane (B91453) being optimal and acetonitrile (B52724) proving ineffective. acs.org

Table 2: Factors Influencing Isocyanate Reduction

| Factor | Influence on Reduction Outcome | Example System | Reference |

|---|---|---|---|

| Alkali Metal | Serves as the one-electron reducing agent. | Potassium metal reduction of aryl isocyanates. | acs.org |

| Solvent Polarity | Affects reaction rates and stability of intermediates. Polar solvents can accelerate reactions. | THF with 18-crown-6 (B118740) or HMPA for isocyanate reduction. | acs.org |

| Catalyst | Can direct the reduction pathway to specific products. | Cobalt-catalyzed asymmetric reductive coupling of isocyanates. | acs.org |

Metal-Catalyzed Transformations of the Isocyanate Group

The isocyanate functionality can undergo a variety of transformations catalyzed by transition metals, leading to a diverse range of products. These reactions often offer high selectivity and efficiency under mild conditions.

Hydroamination: Iron(II) complexes can catalyze the hydroamination of isocyanates with amines to afford ureas and biurets. The product selectivity can be controlled by modifying the reaction conditions. rsc.orgnih.gov

Reductive Coupling: Cobalt complexes have been shown to catalyze the asymmetric reductive coupling of isocyanates with tertiary alkyl halides, providing access to sterically hindered chiral amides. acs.org

Hydroboration: Copper(I) catalysts can be used for the selective hydroboration of aryl isocyanates to yield boraformamides. Over-reduction can be an issue, particularly with electron-poor aryl isocyanates. nii.ac.jp

Multicomponent Reactions: Palladium and copper catalysts are employed in multicomponent reactions involving isocyanates to synthesize complex heterocyclic structures like oxazinanediones and spiro oxazolidinones. acs.org

Isocyanate-Hydroxyl Reactions: Non-tin catalysts, such as zirconium chelates, have been developed to catalyze the reaction between isocyanates and hydroxyl groups, offering an alternative to traditional organotin catalysts. ucsb.edu

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of Methyl 4-bromo-2-isocyanatobenzoate is a versatile functional group that can participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these couplings is I > Br > Cl. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The reaction is compatible with a wide range of functional groups. mdpi.comorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of complex olefins and has broad applications in organic synthesis. libretexts.org

Sonogashira Coupling: This coupling reaction joins the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgacs.org It is a reliable method for the synthesis of arylalkynes. Modern protocols have been developed that are copper-free and can be performed in environmentally benign solvents like water. wikipedia.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. nii.ac.jpucsb.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is a powerful method for the synthesis of arylamines.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Product Type | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Biaryl, etc. | Pd catalyst, Base | organic-chemistry.org |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base | organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base | wikipedia.orgwikipedia.org |

| Stille | Organostannane | Biaryl, etc. | Pd catalyst | ucsb.edu |

| Buchwald-Hartwig | Amine | Arylamine | Pd catalyst, Base | N/A |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Aryl-Aryl and Aryl-Alkyl Bond Formation

The bromine atom on the aromatic ring of Methyl 4-bromo-2-isocyanatobenzoate serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base and is known for its mild conditions and high functional group tolerance. libretexts.org The isocyanate and methyl ester groups on Methyl 4-bromo-2-isocyanatobenzoate are generally stable under these conditions, allowing for the selective formation of the C-C bond at the site of the bromine atom.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction of Methyl 4-bromo-2-isocyanatobenzoate with a terminal alkyne under Sonogashira conditions would yield an arylalkyne. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl bromide. rsc.org Reductive elimination then affords the final product. rsc.org The reaction typically requires an amine base and is often conducted under anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of the alkyne (Glaser coupling). wikipedia.orgorganic-chemistry.org

Heck Reaction: While specific examples involving Methyl 4-bromo-2-isocyanatobenzoate are not prevalent in the searched literature, the Heck reaction, in principle, could be employed. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The functional group tolerance of the Heck reaction is generally broad, suggesting that the isocyanate and methyl ester moieties would likely remain intact under standard Heck conditions.

The following table summarizes the key aspects of these cross-coupling reactions as they would apply to Methyl 4-bromo-2-isocyanatobenzoate.

| Reaction | Catalyst System | Coupling Partner | Bond Formed | Key Considerations |

| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron reagent | Aryl-Aryl or Aryl-Alkyl | Mild conditions, high functional group tolerance. libretexts.org |

| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne | Aryl-Alkyne | Requires inert atmosphere to prevent alkyne homocoupling. wikipedia.orgresearchgate.net |

| Heck | Palladium catalyst, Base | Alkene | Aryl-Alkene | Broad functional group tolerance. |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub In Methyl 4-bromo-2-isocyanatobenzoate, the isocyanate (-NCO) and methyl ester (-COOCH₃) groups are electron-withdrawing.

The isocyanate group at the ortho position and the bromine atom (the leaving group) are suitably positioned for an SNAr reaction. The electron-withdrawing nature of these substituents makes the aromatic ring electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is enhanced by the resonance delocalization of the negative charge onto the electron-withdrawing groups. pressbooks.pub

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. The reaction conditions are often mild, and the use of aqueous media with surfactants like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions. d-nb.info

Metal-Halogen Exchange Reactions for Functionalization

Metal-halogen exchange is a powerful technique for the functionalization of aryl halides. This reaction involves the treatment of an aryl halide with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic species where the halogen is replaced by a metal. nih.gov This newly formed organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

For Methyl 4-bromo-2-isocyanatobenzoate, a bromine-lithium exchange could be achieved using an organolithium reagent at low temperatures. nih.gov The resulting aryllithium species could then be quenched with an electrophile such as an aldehyde, ketone, or carbon dioxide (after hydrolysis) to introduce a new substituent at the 4-position of the benzene (B151609) ring. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on substrates with acidic protons, which could be relevant given the presence of the ester group. nih.gov

Reactions Involving the Methyl Ester Group

The methyl ester group of Methyl 4-bromo-2-isocyanatobenzoate is also amenable to various transformations.

Hydrolysis to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the carboxylic acid. google.com For example, a procedure for the hydrolysis of a methyl ester involved heating with NaOH in a mixture of water and methanol. chemspider.com

Transesterification and Amidation Reactions

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org For instance, scandium(III) triflate has been used to catalyze the transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Amidation: The methyl ester can be converted into an amide by reaction with an amine. This reaction, often called aminolysis, can be catalyzed by various systems, including those based on niobium pentoxide (Nb₂O₅) or manganese salts. researchgate.net The direct amidation of esters with amines offers a route to synthesize amides, which are important functional groups in many biologically active molecules. researchgate.net

Chemoselectivity and Orthogonal Reactivity in Multifunctional Transformations

The presence of multiple reactive sites in Methyl 4-bromo-2-isocyanatobenzoate—the aryl bromide, the isocyanate, and the methyl ester—allows for the design of synthetic strategies that exploit chemoselectivity and orthogonal reactivity. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others by choosing appropriate reagents and reaction conditions.

For example, a Suzuki-Miyaura or Sonogashira coupling could be performed selectively at the aryl bromide position without affecting the isocyanate or methyl ester groups, provided the conditions are carefully controlled. libretexts.orgrsc.org Subsequently, the isocyanate group could be reacted with a nucleophile, such as an alcohol or amine, to form a carbamate or urea, respectively. Finally, the methyl ester could be hydrolyzed or converted to an amide.

The ability to perform these transformations in a specific order without the need for protecting groups highlights the synthetic utility of this molecule as a building block for more complex structures. The distinct reactivity of each functional group allows for a stepwise and controlled elaboration of the molecule.

Detailed Mechanistic Investigations

The mechanistic understanding of reactions involving Methyl 4-bromo-2-isocyanatobenzoate is built upon the well-established principles of isocyanate chemistry, supported by studies on analogous substituted aryl isocyanates. These investigations provide a framework for predicting the behavior of this specific compound.

Kinetic studies are fundamental to elucidating reaction mechanisms and quantifying the reactivity of a compound. For Methyl 4-bromo-2-isocyanatobenzoate, the rate of reaction is predominantly influenced by the electrophilicity of the isocyanate carbon atom. The presence of an electron-withdrawing bromine atom at the para position and a methyl ester group at the ortho position is expected to increase the reactivity of the isocyanate group towards nucleophiles compared to unsubstituted phenyl isocyanate. rsc.org This is due to the inductive and resonance effects of these substituents, which delocalize the electron density of the aromatic ring and enhance the partial positive charge on the isocyanate carbon.

The effect of substituents on the reaction rates of aryl isocyanates often follows the Hammett equation, which provides a linear free-energy relationship. pharmacy180.comwikipedia.org By analyzing the Hammett plots for the reactions of various substituted phenyl isocyanates with nucleophiles like alcohols, a reaction constant (ρ) can be determined, indicating the sensitivity of the reaction to substituent effects. pharmacy180.comlibretexts.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For the reaction of aryl isocyanates with alcohols, positive ρ values are typically observed, confirming that electron-withdrawing substituents enhance the reaction rate. nasa.gov

Table 1: Predicted Relative Reaction Rates of Substituted Phenyl Isocyanates with an Alcohol

| Substituent (at para-position) | Hammett Constant (σ) | Predicted Relative Rate (k/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | < 1 |

| -CH₃ | -0.17 | < 1 |

| -H | 0 | 1 |

| -Br | +0.23 | > 1 |

This table illustrates the expected trend in reactivity based on the Hammett equation. The actual rate constants would need to be determined experimentally.

The reaction of isocyanates with nucleophiles proceeds through the formation of transient intermediates. In the case of the reaction of Methyl 4-bromo-2-isocyanatobenzoate with an alcohol or an amine, the initial step is the nucleophilic attack of the heteroatom (oxygen or nitrogen) on the electrophilic carbon of the isocyanate group. rsc.orgwikipedia.org This leads to the formation of a transient, zwitterionic intermediate or a concerted transition state leading to the final product.

For instance, in the reaction with an alcohol, a transient intermediate is formed which then undergoes proton transfer to yield the stable urethane (carbamate) product. capes.gov.br The general mechanism is depicted as follows:

R-N=C=O + R'-OH ⇌ [R-N⁻-C(=O)-O⁺H-R'] → R-NH-C(=O)-O-R'

The direct observation and characterization of such transient intermediates are challenging due to their short lifetimes. However, techniques such as low-temperature spectroscopy (NMR, IR) and time-resolved spectroscopy can be employed to detect their presence. nih.gov In many isocyanate reactions, the formation of an initial complex between the isocyanate and the nucleophile has been proposed. capes.gov.br For aryl isocyanates, the reaction with nitrite (B80452) ions has been shown to proceed through an aryldiazotate ion intermediate. capes.gov.br While specific intermediates for Methyl 4-bromo-2-isocyanatobenzoate have not been explicitly characterized in the literature, the general mechanistic framework for aryl isocyanates provides a strong basis for their expected nature.

Transition state analysis, often performed using computational chemistry methods, provides valuable insights into the energy barriers and geometries of reaction pathways. For the reaction of Methyl 4-bromo-2-isocyanatobenzoate with a nucleophile, the transition state is the highest energy point along the reaction coordinate leading from reactants to products.

The generally accepted mechanism for the uncatalyzed reaction of an isocyanate with an alcohol involves a transition state with a four-membered ring-like structure, where the nucleophilic oxygen attacks the isocyanate carbon and the hydroxyl proton is transferred to the isocyanate nitrogen. kuleuven.be However, kinetic and theoretical studies have suggested that the reaction may involve multiple alcohol molecules in the transition state, acting as a proton shuttle and thus lowering the activation energy. kuleuven.be

For Methyl 4-bromo-2-isocyanatobenzoate, the electron-withdrawing nature of the bromo and methyl ester substituents would be expected to stabilize the developing negative charge on the nitrogen atom in the transition state, thereby lowering the activation energy and increasing the reaction rate. The steric hindrance from the ortho-methyl ester group might slightly counteract this electronic effect by impeding the approach of the nucleophile. nasa.gov

Computational studies on similar systems, such as the reaction of phenyl isocyanate with alcohols, have been used to model the geometry and energy of the transition state. kuleuven.be These studies support a mechanism where the nucleophilic attack and proton transfer can be either concerted or stepwise, depending on the specific reactants and reaction conditions. A detailed transition state analysis for Methyl 4-bromo-2-isocyanatobenzoate would require specific computational modeling, which is not currently available in published literature.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Methyl 4-bromo-2-isocyanatobenzoate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For Methyl 4-bromo-2-isocyanatobenzoate, a combination of NMR techniques is employed to confirm its structure and study its reactivity.

In Situ NMR for Real-Time Reaction Monitoring and Intermediate Detection

In situ NMR spectroscopy is a powerful tool for observing chemical reactions as they occur, providing kinetic and mechanistic data that is often inaccessible through conventional analysis of isolated products. researchgate.net The isocyanate group (-N=C=O) has a characteristic spectroscopic signature that can be monitored to follow the progress of its reactions. For instance, in reactions involving isocyanates, the disappearance of the isocyanate signal and the appearance of new signals corresponding to the product, such as a urethane (B1682113) or urea (B33335), can be tracked in real-time. researchgate.net

This technique allows for the identification of transient intermediates, which are crucial for understanding complex reaction mechanisms. By monitoring the reaction of Methyl 4-bromo-2-isocyanatobenzoate with various nucleophiles directly in the NMR tube, researchers can gain a deeper understanding of the reaction kinetics and the factors influencing product formation. The rate of disappearance of the isocyanate can be quantified, and the formation of any side products can be immediately detected. nih.gov

Multinuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N) for Elucidating Complex Structures and Mechanistic Pathways

A comprehensive structural assignment of Methyl 4-bromo-2-isocyanatobenzoate requires the application of several multinuclear NMR experiments. huji.ac.il

¹H NMR: Proton NMR provides information about the number and connectivity of hydrogen atoms in the molecule. For the aromatic region of Methyl 4-bromo-2-isocyanatobenzoate, a specific splitting pattern would be expected due to the substitution on the benzene (B151609) ring. The methyl ester group would exhibit a characteristic singlet. While specific spectral data for Methyl 4-bromo-2-isocyanatobenzoate is not readily available in the provided search results, analogous compounds like Methyl 4-bromobenzoate (B14158574) show distinct aromatic and methyl proton signals. chemicalbook.com

¹³C NMR: Carbon-13 NMR is instrumental in identifying the carbon skeleton of the molecule. The isocyanate carbon has a characteristic chemical shift, and the carbonyl carbon of the ester, as well as the aromatic carbons, will resonate at distinct frequencies, allowing for a complete carbon framework assignment. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for directly probing the isocyanate group. rsc.org The chemical shift of the ¹⁵N nucleus in the isocyanate is highly sensitive to its electronic environment and can be used to distinguish it from other nitrogen-containing functionalities that may form during a reaction, such as ureas or carbamates. researchgate.netpolymersynergies.net Studies on related isocyanate compounds have demonstrated the utility of ¹⁵N NMR in differentiating between various reaction products like ureas, biurets, and allophanates. researchgate.netpolymersynergies.net

Table 1: Predicted and Observed NMR Data for Related Compounds

| Nucleus | Compound | Predicted/Observed Chemical Shift (ppm) |

| ¹H | Methyl 4-bromobenzoate | Aromatic protons: ~7.5-7.9 ppm, Methyl protons: ~3.9 ppm chemicalbook.com |

| ¹³C | Polyurethane (from tolylene diisocyanate) | Urethane -CO-NH-: ~155 ppm, Aromatic C: ~121-136 ppm researchgate.net |

| ¹⁵N | Polymeric Diphenylmethane Diisocyanate (PMDI) reaction products | Urea: ~104-106 ppm, Biuret (B89757): ~112 ppm, Unreacted Isocyanate: Not specified polymersynergies.net |

This table is illustrative and based on data for structurally related compounds. Actual chemical shifts for Methyl 4-bromo-2-isocyanatobenzoate may vary.

Solid-State NMR for Investigating Solid-Phase Transformations and Blocking/Deblocking Phenomena

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure and dynamics of solid materials where molecules have restricted motion. wikipedia.orgemory.edu This is particularly relevant for investigating reactions of isocyanates in a solid or semi-solid state, such as in the formation of polyurethane foams or coatings. researchgate.net

In the context of Methyl 4-bromo-2-isocyanatobenzoate, ssNMR could be used to study its polymerization or its reactions on a solid support. Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening that is characteristic of solid-state spectra, thereby improving resolution. wikipedia.orgnih.gov Cross-polarization techniques can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. wikipedia.org

For example, ssNMR has been successfully used to study the reaction of polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) with wood. polymersynergies.net These studies were able to identify the formation of urea and biuret linkages, providing insight into the reaction pathways in a complex solid matrix. polymersynergies.net Similarly, ssNMR could be used to investigate the "blocking" of the isocyanate group in Methyl 4-bromo-2-isocyanatobenzoate with a protecting group and the subsequent "deblocking" process, which is often thermally initiated in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For Methyl 4-bromo-2-isocyanatobenzoate (C₉H₆BrNO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.

Table 2: Predicted m/z Values for Methyl 4-bromo-2-isocyanatobenzoate Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 255.96039 |

| [M+Na]⁺ | 277.94233 |

| [M-H]⁻ | 253.94583 |

| [M+NH₄]⁺ | 272.98693 |

| [M+K]⁺ | 293.91627 |

Data sourced from PubChemLite. uni.lu

Coupled MS Techniques (e.g., LC-MS) for Product Profiling and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov This technique is exceptionally useful for analyzing complex mixtures, identifying reaction products, and assessing the purity of a sample. astm.orgresearchgate.net

In the analysis of reactions involving Methyl 4-bromo-2-isocyanatobenzoate, LC-MS can be used to separate the starting material from the various products and byproducts. The mass spectrometer then provides mass information for each separated component, allowing for their identification. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the separated ions, providing structural information that aids in the definitive identification of each compound in the mixture. nottingham.ac.uknih.gov This is particularly important for distinguishing between isomeric products that may have the same molecular weight but different structures.

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry provides definitive structural confirmation by analyzing the fragmentation pattern of the parent molecule. In the case of Methyl 4-bromo-2-isocyanatobenzoate, electron impact (EI) ionization would lead to a molecular ion, [M]•+, whose subsequent fragmentation is characteristic of its constituent functional groups: a methyl ester, a bromo-substituted aromatic ring, and an isocyanate group.

A key diagnostic feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge (m/z) units, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses. nih.gov

Major fragmentation processes include:

Alpha-cleavage adjacent to the carbonyl group of the ester, leading to the loss of the methoxy (B1213986) radical (•OCH₃) or the methoxycarbonyl radical (•COOCH₃). libretexts.org

Cleavage of the C-Br bond , which is often a weaker bond in the molecular ion. docbrown.info

Loss of carbon monoxide (CO) from the isocyanate group.

These fragmentation pathways allow for the systematic reconstruction of the molecule's structure, confirming the connectivity of the atoms. researchgate.netnih.gov The analysis of these pathways provides a reliable fingerprint for the compound's identification. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for Methyl 4-bromo-2-isocyanatobenzoate Note: The table shows m/z values for fragments containing the ⁷⁹Br isotope. Corresponding fragments with ⁸¹Br will appear at m/z + 2.

| Fragment Ion Structure | Proposed Neutral Loss | Predicted m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [C₉H₆⁷⁹BrNO₃]•+ | - | 255 | Molecular Ion |

| [C₈H₆⁷⁹BrNO₂]•+ | •CH₃ | 240 | Loss of methyl radical from ester |

| [C₈H₃⁷⁹BrNO₂]•+ | •OCH₃ | 224 | Alpha-cleavage at the ester group libretexts.org |

| [C₉H₆NO₃]•+ | •Br | 176 | Cleavage of the C-Br bond |

| [C₈H₆⁷⁹BrNO]•+ | CO | 227 | Loss of CO from isocyanate group |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. It is instrumental in characterizing radical species formed during the chemical or electrochemical reduction of molecules like Methyl 4-bromo-2-isocyanatobenzoate. cardiff.ac.uk

Detection and Characterization of Radical Species Formed During Reduction

The reduction of Methyl 4-bromo-2-isocyanatobenzoate, typically via a single-electron transfer (SET) process, would generate its corresponding radical anion, [C₉H₆BrNO₃]•⁻. researchgate.net EPR spectroscopy can detect this transient species, even at very low concentrations. The EPR spectrum provides two key parameters: the g-value, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H). nih.gov The detection and analysis of the EPR spectrum confirm the formation of the radical anion and provide initial insights into its structure. researchgate.net

Determination of Spin Density Distributions and Radical Stability

The hyperfine coupling constants obtained from the EPR spectrum are directly proportional to the spin density at the coupled nucleus. niscpr.res.in By analyzing the hfc values for the nitrogen atom of the isocyanate group and the various protons on the aromatic ring and methyl group, a map of the spin density distribution across the radical anion can be constructed. researchgate.netresearchgate.net

The unpaired electron is expected to be delocalized over the π-system of the aromatic ring and the electron-withdrawing isocyanate and methyl ester groups. This delocalization, a form of resonance, significantly stabilizes the radical species. masterorganicchemistry.com The magnitude of the spin density on the nitrogen atom and aromatic carbons indicates the extent of this delocalization. A higher degree of delocalization over a larger molecular framework generally correlates with greater stability of the radical. masterorganicchemistry.comnih.gov

Table 2: Hypothetical EPR Data and Interpretation for the Radical Anion of Methyl 4-bromo-2-isocyanatobenzoate

| Parameter | Hypothetical Value | Interpretation |

| g-value | ~2.003-2.004 | Typical for an organic π-radical anion. researchgate.net |

| a(¹⁴N) | 5-8 G | Indicates significant spin density on the nitrogen atom of the isocyanate group. niscpr.res.in |

| a(¹H, ring) | 1-5 G | Shows delocalization of the unpaired electron onto the aromatic ring. Differences in values reflect the specific position relative to the substituents. |

| a(¹H, methyl) | < 1 G | Suggests minimal spin density on the methyl ester group, consistent with its position. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups, each of which has characteristic vibrational frequencies. docbrown.infonist.gov

Identification of Characteristic Vibrations of the Isocyanate Group

The isocyanate group (–N=C=O) has a particularly strong and diagnostically useful vibration. The asymmetric stretching mode of the -N=C=O linkage gives rise to a very intense and sharp absorption band in the infrared spectrum. spectroscopyonline.com This peak appears in a region of the spectrum that is relatively free from other common absorptions, typically between 2280 and 2240 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The high intensity of this band is due to the large change in dipole moment during the asymmetric stretch. Its presence is a clear and unambiguous indicator of the isocyanate functionality within the molecule.

Correlation of Experimental Spectra with Theoretical Predictions

While some vibrational bands can be assigned to specific functional groups, a complete assignment of the entire spectrum requires more detailed analysis. Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the calculation of theoretical vibrational spectra. nih.govarxiv.org

Table 3: Characteristic Vibrational Frequencies for Methyl 4-bromo-2-isocyanatobenzoate

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Significance |

| Asymmetric Stretch | Isocyanate (–N=C=O) | 2280–2240 spectroscopyonline.comspectroscopyonline.com | Strong, sharp, and highly characteristic diagnostic peak. |

| Carbonyl Stretch | Methyl Ester (–COOCH₃) | 1730–1715 | Strong absorption, characteristic of the ester group. |

| C=C Stretch | Aromatic Ring | 1600–1450 | Multiple bands indicating the presence of the benzene ring. |

| C–O Stretch | Ester | 1300–1100 | Stretch associated with the C-O single bond of the ester. |

| C–Br Stretch | Aryl Bromide | 600–500 | Indicates the presence of the carbon-bromine bond. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com It is a powerful tool for characterizing thin films and surface-functionalized materials. kratos.comresearchgate.net

When Methyl 4-bromo-2-isocyanatobenzoate is immobilized on a solid support or incorporated into a thin film, XPS can provide invaluable information about the chemical integrity and surface concentration of the isocyanate functionality. The high reactivity of the isocyanate group (-N=C=O) makes it susceptible to hydrolysis or reaction with surface hydroxyl groups, and XPS can detect these chemical state changes. researchgate.net

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energies of the core-level electrons are characteristic of each element. Furthermore, shifts in these binding energies provide information about the chemical environment of the atoms.

For a thin film containing Methyl 4-bromo-2-isocyanatobenzoate, the high-resolution XPS spectra of the C 1s, N 1s, O 1s, and Br 3d regions would be of particular interest. The N 1s spectrum is especially diagnostic for the isocyanate group, which is expected to show a characteristic binding energy. Should the isocyanate group react, for instance, with surface-bound water to form a carbamic acid and then an amine, or with a hydroxyl group to form a urethane linkage, this would result in a new N 1s peak at a different binding energy. rsc.orgrsc.orgsemanticscholar.org

Table 1: Hypothetical XPS Data for a Thin Film of Methyl 4-bromo-2-isocyanatobenzoate on a Silicon Substrate

| Element | Orbital | Binding Energy (eV) | Possible Assignment |

| C | 1s | ~284.8 | Adventitious Carbon, Phenyl C-C/C-H |

| C | 1s | ~286.5 | C-O (Ester) |

| C | 1s | ~288.5 | O-C=O (Ester) |

| C | 1s | ~289.0 | N=C=O (Isocyanate) |

| N | 1s | ~399.5 | N=C=O (Isocyanate) |

| O | 1s | ~532.0 | C=O (Ester, Isocyanate) |

| O | 1s | ~533.5 | C-O (Ester) |

| Br | 3d | ~70.5 | C-Br |

| Si | 2p | ~99.3 | Silicon Substrate |

| Si | 2p | ~103.4 | SiO₂ (Native Oxide Layer) |

Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

By analyzing the relative areas of these peaks, a quantitative assessment of the surface composition can be made, confirming the presence and integrity of the immobilized Methyl 4-bromo-2-isocyanatobenzoate. osti.govcardiff.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique to study the electronic transitions in molecules. While often used for quantification, it is also a powerful tool for monitoring the kinetics of chemical reactions. thermofisher.comsapub.org

The reaction of the isocyanate group in Methyl 4-bromo-2-isocyanatobenzoate with nucleophiles, such as alcohols or amines, can be conveniently monitored using UV-Vis spectroscopy. researchgate.netnih.gov The aromatic ring system and the conjugated ester and isocyanate groups give rise to characteristic UV absorption bands. As the isocyanate group reacts to form a new product, such as a urethane or urea, the electronic structure of the molecule changes, leading to a corresponding change in the UV-Vis spectrum. rsc.org

By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For instance, if the product of the reaction has a significantly different absorption profile from the starting material, one could follow the disappearance of the reactant peak or the appearance of the product peak. thermofisher.com

A typical kinetic experiment would involve mixing solutions of Methyl 4-bromo-2-isocyanatobenzoate and a nucleophile in a suitable solvent and recording the UV-Vis spectra at regular time intervals. The data can then be analyzed to determine the reaction order and the rate constant.

Table 2: Illustrative Kinetic Data for the Reaction of Methyl 4-bromo-2-isocyanatobenzoate with an Alcohol

| Time (minutes) | Absorbance at λ_max (Reactant) |

| 0 | 1.200 |

| 5 | 0.950 |

| 10 | 0.750 |

| 20 | 0.470 |

| 30 | 0.290 |

| 60 | 0.085 |

Plotting the natural logarithm of the absorbance versus time would yield a straight line for a pseudo-first-order reaction, from which the rate constant can be calculated. This approach is invaluable for comparing the reactivity of different nucleophiles with Methyl 4-bromo-2-isocyanatobenzoate or for studying the effect of catalysts on the reaction rate. thermofisher.comrsc.org

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. fiveable.meornl.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

While obtaining single crystals of the parent compound, Methyl 4-bromo-2-isocyanatobenzoate, can be challenging due to the high reactivity of the isocyanate group, derivatives of this compound are more amenable to crystallization. For example, the reaction of Methyl 4-bromo-2-isocyanatobenzoate with an alcohol yields a stable carbamate (B1207046) derivative. The crystal structure of a closely related compound, methyl N-(4-bromophenyl)carbamate, has been determined and provides insight into the likely solid-state conformation. researchgate.netresearchgate.net

In the crystal structure of methyl N-(4-bromophenyl)carbamate, the molecule is nearly planar, with a slight twist between the benzene ring and the carbamate group. researchgate.net The crystal packing is stabilized by hydrogen bonds between the N-H of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains. researchgate.net Similar interactions would be expected in the crystal structures of derivatives of Methyl 4-bromo-2-isocyanatobenzoate.

Table 3: Selected Crystallographic Data for Methyl N-(4-bromophenyl)carbamate

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1313(3) |

| b (Å) | 8.5416(4) |

| c (Å) | 20.4597(7) |

| V (ų) | 1770.53(12) |

| Z | 8 |